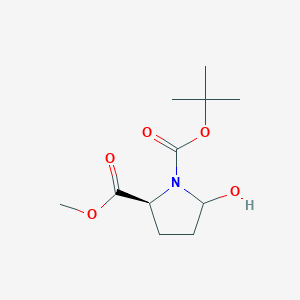

(2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-5-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7-8,13H,5-6H2,1-4H3/t7-,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZKCSDXFUBKRP-JAMMHHFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CCC1O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449321 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-5-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188200-05-7 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-5-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Key Reaction Steps

The preparation of (2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate generally involves multi-step organic synthesis focusing on:

Starting Materials: Commonly, protected hydroxyproline derivatives or suitably functionalized pyrrolidine precursors are used. For example, (2S,4R)-4-hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride serves as a key intermediate in related syntheses.

Protection and Esterification: The tert-butyl and methyl ester groups are introduced via esterification and carbamate protection strategies. Di-tert-butyl dicarbonate (Boc2O) is utilized to install the tert-butyl carbamate protecting group at the nitrogen, usually in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (4-DMAP).

Hydroxyl Group Installation: The 5-hydroxyl group on the pyrrolidine ring is either retained from hydroxyproline derivatives or introduced through stereoselective hydroxylation reactions.

Cyclization: Pyrrolidine ring formation is achieved through intramolecular cyclization reactions from linear precursors or by modification of existing pyrrolidine scaffolds.

Purification: The crude product is purified by extraction, washing with aqueous acid and brine, drying over anhydrous sodium sulfate, and chromatographic techniques such as silica gel column chromatography using solvent mixtures like ethyl acetate in n-heptane.

Representative Preparation Procedure (Literature Example)

A typical preparation reported in the literature involves:

Dissolving di-tert-butyl dicarbonate, 4-DMAP, and triethylamine in dichloromethane.

Adding (2S,4R)-4-hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride to the solution and stirring at room temperature for 16 hours.

Concentrating the reaction mixture under reduced pressure and performing aqueous workup.

Extracting with ethyl acetate, washing with citric acid solution and brine, drying, filtering, and concentrating.

Purifying the product by silica gel chromatography to afford the tert-butyl and methyl ester-protected hydroxy pyrrolidine derivative.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound or its analogs often leverages:

Continuous Flow Reactors: For improved control over reaction parameters and scalability, especially in esterification and protection steps.

Catalyst and Reagent Optimization: Use of mild bases and catalysts to maximize yield and stereochemical integrity.

Automated Purification: Employing recrystallization or chromatographic systems optimized for large-scale purification.

Solubility and Storage: Solutions of the compound are prepared considering solubility in solvents such as DMSO, PEG300, and Tween 80 for biological assays, with storage conditions at -80°C recommended to maintain stability.

Data Table: Summary of Key Preparation Parameters

Research Findings and Optimization Notes

Stereochemical Control: The (2S) configuration is preserved by starting from chiral precursors such as hydroxyproline derivatives, which inherently contain the desired stereochemistry.

Yield and Purity: Reaction times, temperature, and reagent equivalents are optimized to maximize yield and minimize side reactions. For example, using 1.1 equivalents of di-tert-butyl dicarbonate and 1.2 equivalents of triethylamine provides efficient protection with minimal overreaction.

Solubility Enhancement: Heating and ultrasonic treatment improve solubility during stock solution preparation, critical for downstream biological or synthetic applications.

Analytical Characterization: Purity and stereochemistry are confirmed by NMR, chiral HPLC, and sometimes X-ray crystallography, ensuring the correct isomer is obtained.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylate groups can be reduced to alcohols or other derivatives.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylate groups may produce alcohols.

Scientific Research Applications

The compound features a pyrrolidine ring with two carboxylate groups and a tert-butyl substituent, which contributes to its steric properties and reactivity.

Medicinal Chemistry

Research indicates that (2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate can serve as a precursor for the synthesis of biologically active compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the context of neuroprotective agents and anti-inflammatory drugs. For instance, studies have shown that modifications to the hydroxypyrrolidine structure can enhance bioactivity against various diseases .

Organic Synthesis

The compound is utilized as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it valuable in synthesizing enantiomerically pure compounds. Research has demonstrated that using this compound in reactions can significantly improve yields of desired stereoisomers compared to traditional methods .

Chiral Catalysis

In catalysis, this compound has been employed to facilitate enantioselective reactions. The steric environment created by the tert-butyl group allows for selective interactions with substrates, leading to higher selectivity in catalytic processes .

Case Study: Synthesis of Antiviral Agents

A study published in the Journal of Organic Chemistry highlighted the use of this compound in synthesizing novel antiviral agents. The researchers modified the compound to enhance its interaction with viral proteins, resulting in compounds with improved efficacy against specific viruses .

Case Study: Development of Anti-Cancer Drugs

Another investigation focused on the compound's role in developing anti-cancer drugs. By altering the functional groups on the pyrrolidine ring, researchers were able to create derivatives that exhibited significant cytotoxicity against cancer cell lines. The study underscored the importance of structural modifications in enhancing therapeutic potential .

Mechanism of Action

The mechanism of action of (2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Stereochemical Differences

The compound is compared to analogs with modifications in substituents, stereochemistry, and functional groups. Key examples include:

Table 1: Structural and Physical Comparison

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via esterification of L-pyroglutamic acid derivatives. Key steps include:

- Methanol activation with thionyl chloride at 0°C to form methyl esters .

- Protection of the pyrrolidine nitrogen with di-tert-butyl dicarbonate in toluene at -5–30°C under inert atmosphere .

- Reduction of the 5-keto intermediate using DIBAL-H in THF at -78°C to yield the 5-hydroxy derivative, followed by purification via column chromatography (0–60% EtOAc in heptane) .

- Critical Factors : Temperature control during thionyl chloride addition prevents side reactions. Inert atmospheres minimize oxidation during Boc protection.

Q. How can researchers confirm the stereochemical integrity of the compound using analytical techniques?

- Methodology :

- NMR Spectroscopy : Analyze coupling constants (e.g., for axial-equatorial proton interactions in the pyrrolidine ring) to verify (2S,5S) configuration .

- Specific Rotation : Compare experimental values (e.g., +44.5° for a related (R)-configured derivative in CHCl) with literature data .

- Chiral HPLC : Resolve diastereomers using polar stationary phases (e.g., amylose-based columns) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- Storage : Keep in sealed containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis .

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with silica gel .

Advanced Research Questions

Q. How can contradictions in NMR and mass spectrometry data be resolved during structural validation?

- Case Study :

- Observed Discrepancy : A study reported a calculated of 294.1317 for [M+Na] but found 294.1305, suggesting isotopic impurities or instrumental drift .

- Resolution :

- High-Resolution MS (HRMS) : Confirm molecular formula accuracy (e.g., CHNO vs. contaminants).

- Deuterated Solvent Tests : Rule out solvent adducts in NMR .

- Table 1 : Example Data Comparison

| Parameter | Calculated | Observed |

|---|---|---|

| [M+Na] | 294.1317 | 294.1305 |

| (c=0.08) | +44.5° (R) | +42.1° (S) |

Q. What strategies mitigate diastereomer formation during the DIBAL-H reduction of the 5-keto intermediate?

- Challenges : DIBAL-H reduction at -78°C can yield mixtures of (5S) and (5R) isomers due to incomplete stereocontrol .

- Solutions :

- Chelation Control : Use Lewis acids (e.g., ZnCl) to stabilize transition states and enhance (5S) selectivity .

- Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester intermediates to separate diastereomers .

Q. How is this compound utilized as a building block in complex alkaloid synthesis?

- Applications :

- Core Structure Modification : Fluorination at C4 (via DAST) or amination at C5 enables access to pyrrolidine-based drug candidates (e.g., JAK2 inhibitors) .

- Peptidomimetics : The 5-hydroxy group facilitates hydrogen bonding in protease inhibitors .

- Case Study : Conversion to benzyl-protected derivatives for solid-phase peptide synthesis (SPPS) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.